N-(6-bromo-1,3-benzothiazol-2-yl)-2-[(4-methylphenyl)sulfonyl]acetamide N-(6-bromo-1,3-benzothiazol-2-yl)-2-[(4-methylphenyl)sulfonyl]acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC0818483
InChI: InChI=1S/C16H13BrN2O3S2/c1-10-2-5-12(6-3-10)24(21,22)9-15(20)19-16-18-13-7-4-11(17)8-14(13)23-16/h2-8H,9H2,1H3,(H,18,19,20)
SMILES: CC1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=NC3=C(S2)C=C(C=C3)Br
Molecular Formula: C16H13BrN2O3S2
Molecular Weight: 425.3 g/mol

N-(6-bromo-1,3-benzothiazol-2-yl)-2-[(4-methylphenyl)sulfonyl]acetamide

CAS No.:

Cat. No.: VC0818483

Molecular Formula: C16H13BrN2O3S2

Molecular Weight: 425.3 g/mol

* For research use only. Not for human or veterinary use.

N-(6-bromo-1,3-benzothiazol-2-yl)-2-[(4-methylphenyl)sulfonyl]acetamide -

Specification

Molecular Formula C16H13BrN2O3S2
Molecular Weight 425.3 g/mol
IUPAC Name N-(6-bromo-1,3-benzothiazol-2-yl)-2-(4-methylphenyl)sulfonylacetamide
Standard InChI InChI=1S/C16H13BrN2O3S2/c1-10-2-5-12(6-3-10)24(21,22)9-15(20)19-16-18-13-7-4-11(17)8-14(13)23-16/h2-8H,9H2,1H3,(H,18,19,20)
Standard InChI Key QXYOMIZTUZMZQR-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=NC3=C(S2)C=C(C=C3)Br
Canonical SMILES CC1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=NC3=C(S2)C=C(C=C3)Br

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator